2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole
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Overview
Description
2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole is a complex organic compound that features an imidazole ring, a methoxyphenoxy group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole typically involves multiple steps. One common method involves the nucleophilic substitution reaction where an imidazole derivative reacts with a methoxyphenoxybenzyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. Additionally, the compound can interfere with signaling pathways by binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Known for its potential as a kinase inhibitor.
(1H-Benzimidazol-2-yl)methylthio derivatives: Exhibits significant anticancer activity.
(1H-Benzimidazol-2-yl)phenylmethanone: Used in the synthesis of various bioactive compounds.
Uniqueness
2-(3-(2-((1H-Imidazol-2-yl)methyl)-6-methoxyphenoxy)benzyl)-1H-imidazole is unique due to its combination of an imidazole ring with a methoxyphenoxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
100108-65-4 |
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Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[[3-[2-(1H-imidazol-2-ylmethyl)-6-methoxyphenoxy]phenyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C21H20N4O2/c1-26-18-7-3-5-16(14-20-24-10-11-25-20)21(18)27-17-6-2-4-15(12-17)13-19-22-8-9-23-19/h2-12H,13-14H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
YDQJXVYGARVLRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC2=CC=CC(=C2)CC3=NC=CN3)CC4=NC=CN4 |
melting_point |
9 - 10 °C |
physical_description |
Liquid |
Origin of Product |
United States |
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